molecular formula C10H13ClN2O4 B555233 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride CAS No. 17193-40-7

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

Cat. No. B555233
CAS RN: 17193-40-7
M. Wt: 260.67 g/mol
InChI Key: BTHMRXRBXYHLRA-FVGYRXGTSA-N
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Description

4-Nitro-L-phenylalanine methyl ester hydrochloride (4-NPME) is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-phenylalanine, which has been modified through the addition of a nitro group and a methyl ester hydrochloride group. 4-NPME has become a popular research tool due to its unique properties and its ability to modulate biological activity. In

Scientific Research Applications

Peptide Synthesis

“4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.

Biochemical Research

This compound is used in various biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This research can lead to new drug discoveries and deeper understanding of cellular functions.

Neuroprotective Studies

Similar compounds have been used in neuroprotective studies . For example, L-3,4-Dihydroxyphenylalanine methyl ester has been used in treating 6-hydroxydopamine induced lesions in mice serotonin neurons . It’s possible that “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” could have similar applications.

Oxidative Damage Protection

Some phenylalanine derivatives have been studied for their ability to protect against oxidative damage . They act as powerful ferrous ion chelators, removing iron and thus affording protection against oxidative damage .

Pharmaceutical Applications

Methyl L-phenylalaninate hydrochloride, a related compound, is used in pharmaceutical applications . Given the structural similarity, “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” could potentially have similar uses.

Food and Cosmetic Industry

Methyl L-phenylalaninate hydrochloride is also used in the food and cosmetic industry . “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” might also be used in similar applications due to its structural similarity.

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMRXRBXYHLRA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471074
Record name Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

CAS RN

17193-40-7
Record name Methyl 4-nitro-L-phenylalaninate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17193-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, 4-nitro-, methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Nitro-L-Phenylalanine Methyl Ester Hydrochloride serves as the starting material in the multi-step synthesis of (S)-4-{[3-[2-(dimethylamino)ethyl]-1H-indazol-5-yl]methyl}-2-oxazolidinone []. The process involves converting 4-Nitro-L-Phenylalanine Methyl Ester Hydrochloride into a carbamate intermediate, which then undergoes a series of reductions, cyclization, and further modifications to ultimately yield the target (S)-4-{[3-[2-(dimethylamino)ethyl]-1H-indazol-5-yl]methyl}-2-oxazolidinone. This highlights the compound's utility as a building block in organic synthesis.

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